molecular formula C4H5BrF3NO B1606169 n-(2-Bromoethyl)-2,2,2-trifluoroacetamide CAS No. 75915-38-7

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1606169
CAS No.: 75915-38-7
M. Wt: 219.99 g/mol
InChI Key: GKMSIJALDVKGQV-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is an organic compound that features a bromoethyl group and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide can be synthesized through the reaction of 2,2,2-trifluoroacetic anhydride with 2-bromoethylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products formed during the reaction. The general reaction scheme is as follows:

CF3CO2O+BrCH2CH2NH2CF3CONHCH2CH2Br+CF3COOH\text{CF}_3\text{CO}_2\text{O} + \text{BrCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{Br} + \text{CF}_3\text{COOH} CF3​CO2​O+BrCH2​CH2​NH2​→CF3​CONHCH2​CH2​Br+CF3​COOH

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: Oxidative conditions can lead to the formation of different functional groups depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids, aldehydes, or ketones.

Scientific Research Applications

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can alter their function. This property makes it useful in medicinal chemistry for the development of drugs that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-2,2,2-trifluoroacetamide
  • N-(2-Iodoethyl)-2,2,2-trifluoroacetamide
  • N-(2-Bromoethyl)-acetamide

Uniqueness

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the bromoethyl and trifluoroacetamide groups. The trifluoromethyl group imparts increased stability and lipophilicity, which can enhance the compound’s biological activity and membrane permeability compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-(2-bromoethyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMSIJALDVKGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303393
Record name n-(2-bromoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75915-38-7
Record name NSC158135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-bromoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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